molecular formula C16H11BrClN3OS2 B2375685 N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide CAS No. 392302-79-3

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

Cat. No. B2375685
M. Wt: 440.76
InChI Key: MBNGMHXKMKQYBP-UHFFFAOYSA-N
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Description

“N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide” is an organic compound12. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name and the general characteristics of its functional groups12.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature345. For instance, a series of novel 5-(benzylthio)-1H-1,2,3-triazole-4-carboxamides were efficiently synthesized and their EC50 values against human cytomegalovirus (HCMV), varicella-zoster virus (VZV) and herpes simplex virus (HSV) were evaluated in vitro5. However, the specific synthesis process for “N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide” is not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction36. These techniques provide detailed information about the compound’s molecular structure, including the arrangement of atoms and the nature of chemical bonds. However, the specific molecular structure analysis for “N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide” is not readily available in the retrieved sources.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied345. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine5. However, the specific chemical reactions involving “N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide” are not readily available in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred from their molecular structure and the general characteristics of their functional groups12. However, the specific physical and chemical properties of “N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide” are not readily available in the retrieved sources.


Scientific Research Applications

Photodynamic Therapy Applications

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide, due to its structural similarity with thiadiazole compounds, may have potential in photodynamic therapy. Thiadiazole derivatives, such as zinc phthalocyanine substituted with thiadiazole, have demonstrated remarkable potential as Type II photosensitizers in the treatment of cancer in photodynamic therapy. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

Compounds with 1,3,4-thiadiazole cores have been extensively studied for their biological properties. Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant antimicrobial activity against strains like S. epidermidis, and some have demonstrated cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231. This suggests that derivatives of N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide could possess similar antimicrobial and anticancer properties (Gür et al., 2020).

Antiviral and Antileishmanial Activities

1,3,4-Thiadiazole derivatives have also shown promise in antiviral and antileishmanial activities. For example, certain 1,3,4-thiadiazole sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, indicating potential antiviral applications. Additionally, 1,3,4-thiadiazole compounds with specific functionalities have displayed effective anti-leishmanial activity against Leishmania major, suggesting potential use in treating leishmaniasis (Chen et al., 2010; Tahghighi et al., 2012).

Insect Growth Regulation

Thiadiazole derivatives have also been explored for insect growth regulatory activities. For instance, some 1,3,4-thiadiazole compounds have been found effective as moult-inhibiting insect growth regulators, suggesting potential agricultural applications, particularly in pest control (Retnakaran, 1980).

Safety And Hazards

The safety and hazards associated with similar compounds can be inferred from their structure and the general characteristics of their functional groups8910. However, the specific safety and hazards associated with “N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide” are not readily available in the retrieved sources.


Future Directions

The future directions for research on similar compounds could involve further investigation of their synthesis, characterization, and biological evaluation457. However, the specific future directions for research on “N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide” are not readily available in the retrieved sources.


properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNGMHXKMKQYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

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